

# Technical Guide: Determination of the Molecular Weight of 2-(methylamino)-N-propylacetamide

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## Compound of Interest

Compound Name: 2-(methylamino)-N-propylacetamide

Cat. No.: B2394039

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Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

This document provides a comprehensive technical overview of the determination of the molecular weight for the compound **2-(methylamino)-N-propylacetamide**. Both theoretical calculation based on chemical formula and a conceptual framework for experimental verification are presented. This guide is intended for professionals in research and development who require precise molecular data for analytical, synthetic, or pharmacological purposes.

## Chemical Structure and Formula

To accurately calculate the molecular weight, the precise molecular formula must first be derived from the chemical structure.

- Systematic Name: **2-(methylamino)-N-propylacetamide**
- Structural Breakdown:
  - The base of the molecule is an acetamide group, which is a two-carbon amide.
  - An N-propyl group ( $-\text{CH}_2\text{CH}_2\text{CH}_3$ ) is substituted on the nitrogen atom of the amide.

- A methylamino group (-NHCH<sub>3</sub>) is substituted on the second carbon (C2, the alpha-carbon) of the acetamide backbone.
- Resulting Structure: CH<sub>3</sub>NH-CH<sub>2</sub>-C(=O)NH-CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>
- Molecular Formula: C<sub>6</sub>H<sub>14</sub>N<sub>2</sub>O.[1]

## Theoretical Molecular Weight Calculation

The theoretical molecular weight (average molar mass) is calculated using the standard atomic weights of the constituent elements as published by the International Union of Pure and Applied Chemistry (IUPAC).[2][3] For elements with natural isotopic variation, a range is often provided; for these calculations, the conventional single values are used.[4]

## Standard Atomic Weights

The standard atomic weights for the elements in the compound are as follows:

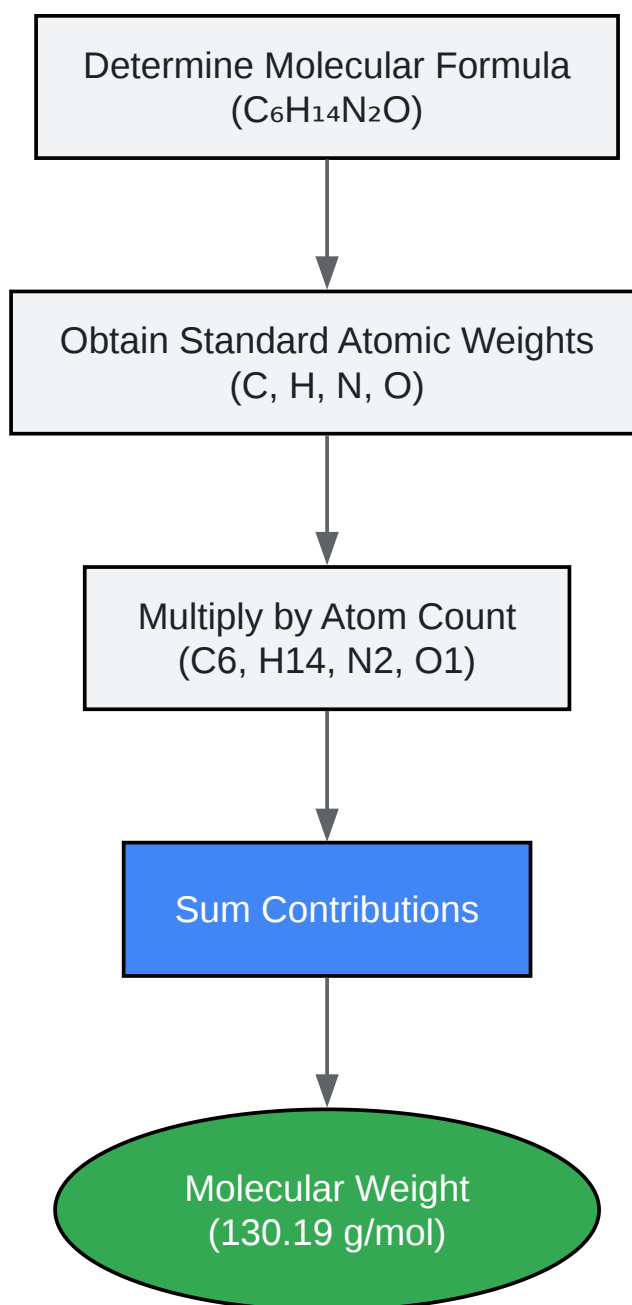
Element	Symbol	Standard Atomic Weight ( g/mol )
Carbon	C	[12.0096, 12.0116] (Conventional: 12.011)[2][5]
Hydrogen	H	[1.00784, 1.00811] (Conventional: 1.008)[2][6]
Nitrogen	N	[14.00643, 14.00728] (Conventional: 14.007)[2][7]
Oxygen	O	[15.99903, 15.99977] (Conventional: 15.999)[2][8]

## Calculation of Average Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule.

Element	Symbol	Count in Formula	Atomic Weight ( g/mol )	Total Contribution ( g/mol )
Carbon	C	6	12.011	72.066
Hydrogen	H	14	1.008	14.112
Nitrogen	N	2	14.007	28.014
Oxygen	O	1	15.999	15.999
Total	130.191			

The calculated average molecular weight of **2-(methylamino)-N-propylacetamide** is 130.19 g/mol . This value is consistent with data found in chemical supplier databases.[\[1\]](#)



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Diagram 1: Workflow for Theoretical Molecular Weight Calculation.

## Experimental Protocol: Mass Spectrometry

For researchers requiring experimental confirmation of molecular mass, high-resolution mass spectrometry (HRMS) is the preferred method. This technique provides a highly accurate

mass-to-charge ratio ( $m/z$ ) of the ionized molecule, allowing for the determination of the monoisotopic mass.

## Distinction: Average Mass vs. Monoisotopic Mass

- **Average Molecular Weight (Molar Mass):** Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This is the value (130.191 g/mol) used for macroscopic (bulk) chemical calculations.
- **Monoisotopic Mass:** Calculated using the mass of the most abundant, lightest stable isotope for each element (e.g.,  $^{12}\text{C}$ ,  $^1\text{H}$ ,  $^{14}\text{N}$ ,  $^{16}\text{O}$ ). Mass spectrometers can resolve these individual isotopic peaks, making this the relevant value in MS experiments. For  $\text{C}_6\text{H}_{14}\text{N}_2\text{O}$ , the monoisotopic mass is 130.1106 Da.

## General Experimental Workflow

A typical HRMS experiment follows these steps:

- **Sample Preparation:** The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) often with an acid modifier (e.g., formic acid) to promote ionization.
- **Ionization:** The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule. In ESI, the sample is nebulized and subjected to a high voltage, creating charged droplets that evaporate to produce protonated molecular ions,  $[\text{M}+\text{H}]^+$ .
- **Mass Analysis:** The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. The analyzer separates ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** Ions are detected, and their  $m/z$  values and relative intensities are recorded, generating a mass spectrum. For **2-(methylamino)-N-propylacetamide**, the primary ion of interest would be the  $[\text{M}+\text{H}]^+$  adduct at an expected  $m/z$  of approximately 131.1184.



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Diagram 2: General Workflow for Experimental Mass Determination via MS.

## Conclusion

The molecular weight of **2-(methylamino)-N-propylacetamide** is a fundamental parameter for its scientific application. The theoretically calculated average molecular weight is 130.19 g/mol, suitable for stoichiometric calculations. For empirical structural confirmation and high-precision applications, the monoisotopic mass of 130.1106 Da is the relevant value, which can be verified experimentally using high-resolution mass spectrometry.

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